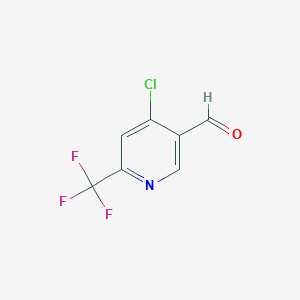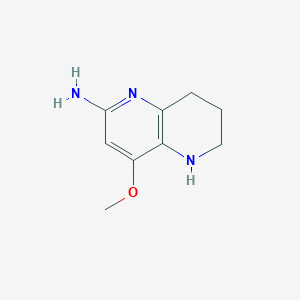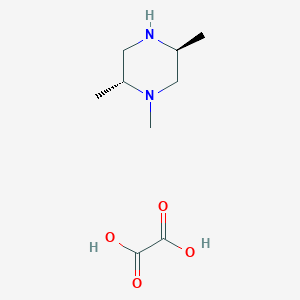![molecular formula C10H13ClN4 B1473429 4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene hydrochloride CAS No. 1820707-15-0](/img/structure/B1473429.png)
4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene hydrochloride is a useful research compound. Its molecular formula is C10H13ClN4 and its molecular weight is 224.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Efficient Synthesis Techniques
One area of research focuses on the development of efficient synthesis methods for tetraazatricyclo derivatives. For example, Dotsenko et al. (2007) demonstrated an efficient Mannich-Type One-Pot Synthesis of 3,5,7,11-Tetraazatricyclo [7.3.1.02,7]tridec-2-ene Derivatives starting from functionalized 1,4-Dihydropyridines, yielding products in 70–88% efficiencies. This method's efficiency could suggest potential for synthesizing closely related compounds like the one for various applications, including as intermediates in pharmaceutical synthesis or as ligands in coordination chemistry (Dotsenko, Krivokolysko, Chernega, & Litvinov, 2007).
Structural Characterization and Properties
Another study by Lodeiro et al. (2000) detailed the X-ray structure determinations of hydrochloride derivatives of 7-methyl-3,7,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene, providing valuable information on the structural properties of these compounds. Such detailed structural analyses are crucial for understanding the physical and chemical properties of these molecules, which could be leveraged in designing materials with specific characteristics or in the development of novel pharmaceuticals (Lodeiro, Bastida, Macías, Rodriguez, & Saint-Maurice, 2000).
Potential for Novel Reactions and Applications
Research on tetraazatricyclo derivatives also explores new reactions and potential applications. For instance, the study on transition metal-free one-pot cascade synthesis from biomass-derived levulinic acid by Jha, Naidu, and Abdelkhalik (2013) suggests the utility of tetraazatricyclo frameworks in green chemistry and renewable material synthesis. This could imply that the specific compound may find use in environmentally friendly synthesis processes or as a basis for developing renewable materials (Jha, Naidu, & Abdelkhalik, 2013).
Propriétés
IUPAC Name |
4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c1-7-4-10-12-6-8-5-11-3-2-9(8)14(10)13-7;/h4,6,11H,2-3,5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRYEPBTJBOVAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CNCC3)C=NC2=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473346.png)
![{[1-(1-naphthyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473347.png)
![4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1473348.png)

![Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate](/img/structure/B1473352.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473357.png)
![Methyl 3-([2-(piperidin-2-YL)ethyl]sulfanyl)propanoate hydrochloride](/img/structure/B1473358.png)
![5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473360.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid](/img/structure/B1473364.png)

![4-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473367.png)
